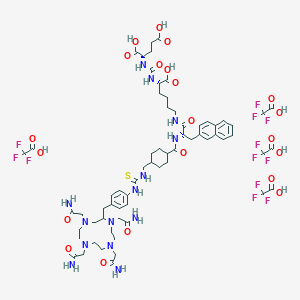
Psma617-tcmc tfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PSMA617-TCMC is a derivative of PSMA-617 with structure modification, in which the caroboxy groups in DOTA ring is replaced by TCMC macrocycle. PSMA-617 is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer,. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development.
特性
分子式 |
C65H86F12N14O21S |
|---|---|
分子量 |
1659.52 |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[4-[[1,4,7,10-tetrakis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H82N14O13S.4C2HF3O2/c58-47(72)32-68-21-22-69(33-48(59)73)25-26-71(35-50(61)75)43(31-70(24-23-68)34-49(60)74)28-36-11-16-42(17-12-36)64-57(85)63-30-37-8-14-40(15-9-37)52(78)65-46(29-38-10-13-39-5-1-2-6-41(39)27-38)53(79)62-20-4-3-7-44(54(80)81)66-56(84)67-45(55(82)83)18-19-51(76)77;4*3-2(4,5)1(6)7/h1-2,5-6,10-13,16-17,27,37,40,43-46H,3-4,7-9,14-15,18-26,28-35H2,(H2,58,72)(H2,59,73)(H2,60,74)(H2,61,75)(H,62,79)(H,65,78)(H,76,77)(H,80,81)(H,82,83)(H2,63,64,85)(H2,66,67,84);4*(H,6,7)/t37?,40?,43?,44-,45-,46-;;;;/m0..../s1 |
InChIキー |
FVJRYLDZCUPZFS-ODOBDYFHSA-N |
SMILES |
C1CC(CCC1CNC(=S)NC2=CC=C(C=C2)CC3CN(CCN(CCN(CCN3CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PSMA617-TCMC TFA salt; PSMA-617-TCMC; PSMA617-analog, PSMA617-derivative with TCMC. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















